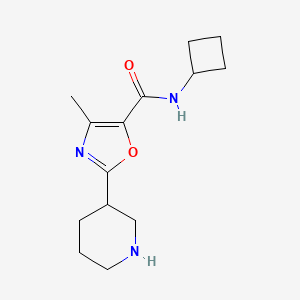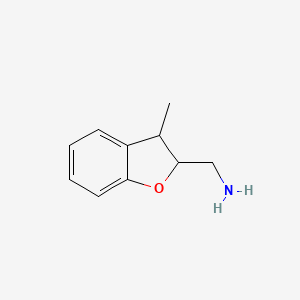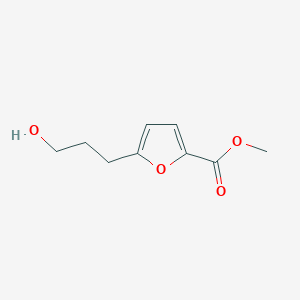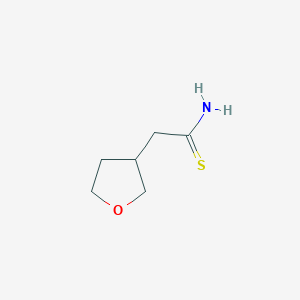
Cyclooctyl(2-fluoro-5-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctyl(2-fluoro-5-methylphenyl)methanone is a fascinating chemical compound with a unique structure and properties. It has garnered significant interest in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound’s distinct characteristics make it a valuable tool for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(2-fluoro-5-methylphenyl)methanone typically involves the reaction of cyclooctyl ketone with 2-fluoro-5-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctyl(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Cyclooctyl(2-fluoro-5-methylphenyl)methanone has numerous scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it useful in designing new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclooctyl(2-fluorophenyl)methanone
- Cyclooctyl(2-methylphenyl)methanone
- Cyclooctyl(2-chlorophenyl)methanone
Uniqueness
Cyclooctyl(2-fluoro-5-methylphenyl)methanone stands out due to the presence of both a cyclooctyl group and a 2-fluoro-5-methylphenyl group This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C16H21FO |
|---|---|
Peso molecular |
248.33 g/mol |
Nombre IUPAC |
cyclooctyl-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H21FO/c1-12-9-10-15(17)14(11-12)16(18)13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3 |
Clave InChI |
NEUBAYDHFFWORM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(=O)C2CCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)



![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
